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Compound Name:
methoxyacetamido)benzoic acid

CAS No.: 926232-20-4
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Executive Summary & Technical Context

In the development and quality control of aminosalicylate drugs, impurity profiling is paramount
to ensuring safety and efficacy. 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS:
926232-20-4) is a specific N-acylated impurity of Mesalamine. Structurally, it is the

-methoxyacetyl derivative of 5-aminosalicylic acid (5-ASA).

Its presence typically indicates side reactions involving methoxyacetylating agents, often found
as contaminants in the acetic anhydride or acetyl chloride used during the synthesis of

-acetyl-5-ASA (a common related compound) or in the acetylation steps of prodrug
manufacture.

Technical Specifications
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Property Specification

Chemical Name 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

Common Name -(Methoxyacetyl)-5-aminosalicylic acid

CAS Number 926232-20-4

Molecular Formula

Molecular Weight 225.20 g/mol
Parent API Mesalamine (5-ASA)
Impurity Type Process-Related (Acylation Byproduct)

Comparative Analysis: USP RS vs. Alternatives

For analytical method validation (ICH Q2) and routine release testing, the choice of reference
material impacts regulatory acceptance and data integrity.

Comparison Matrix
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Feature

USP Reference
Standard (RS)

Certified Reference
Material (CRM)

In-House
Synthesized
Standard

Regulatory Status

Gold Standard.
Conclusively accepted
by FDA/EMA for

compendial methods.

Accepted if fully
characterized (NMR,
MS, HPLC, TGA).

Requires rigorous
internal qualification

and stability data.

Traceability

Traceable to USP

official lots.

Traceable to Sl units
(mass) via
NIST/BIPM.

Traceable only to

internal records.

Purity & Uncertainty

Assigned value (often
100.0% unless
stated). Uncertainty

not typically reported.

High purity (>98%)
with explicit
uncertainty budget (

).

Variable purity;
requires frequent re-

qualification.

Cost & Availability

High cost / mg.
Limited supply.

Moderate cost. Bulk

availability (100mg+).

Low material cost, but
high labor/analytical

cost.

Primary Use Case

Final Release Testing,
Dispute Resolution,
Method Transfer.

Method Development,
Validation, Routine

Internal Testing.

Early R&D, Stress

Testing, Identification.

[1]

Expert Insight

When to use USP RS: Use the official USP RS strictly for System Suitability and Final
Quantitation in GMP release testing to eliminate regulatory friction. When to use Alternatives:
For method development (e.g., establishing Relative Response Factors - RRFs) or forced
degradation studies, a high-quality CRM (e.g., from LGC, Sigma-Aldrich, or Toronto Research
Chemicals) is more cost-effective and preserves the precious USP RS inventory.

Impurity Formation & Control Strategy

Understanding the origin of this impurity is essential for upstream process control. It is formed
via the nucleophilic attack of the 5-amino group of Mesalamine on a methoxyacetyl
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electrophile.

Formation Pathway Diagram
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Figure 1: Mechanistic pathway showing the formation of the N-methoxyacetyl impurity during
acetylation processes.

Experimental Protocol: Analytical Quantification

The following protocol is designed for the separation of Mesalamine,

-Acetyl-Mesalamine, and the
-Methoxyacetyl impurity using HPLC-UV.

Method Parameters (RP-HPLC)

e Column: C18 (L1),

or
(e.g., Waters Symmetry or Agilent Zorbax).

e Mobile Phase A:

Phosphoric Acid or Phosphate Buffer pH 3.0 (lon suppression for acidic moieties).

o Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
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o Flow Rate:

e Detection: UV @

(Amide bond absorption) and
(Salicylate core).

e Column Temp:

Step-by-Step Workflow

o Standard Preparation (USP RS):
o Accurately weigh

of USP 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid RS into a
volumetric flask.

o Dissolve in

of Methanol (sonicate if necessary).

o Dilute to volume with Mobile Phase A. (Concentration:
).
o Note: Prepare a mixed standard containing Mesalamine API (

) and the impurity (

) to verify resolution.
o System Suitability Testing:

o Inject the mixed standard.
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o Requirement: Resolution (

) between Mesalamine and

-Methoxyacetyl impurity must be

o Tailing Factor:

for the impurity peak.

o RSD:

for 5 replicate injections.

o Sample Analysis:

o Inject Drug Substance / Drug Product samples (

).

o Calculate impurity content using the external standard method.

Analytical Workflow Diagram
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Figure 2: Step-by-step analytical workflow for quantifying the impurity using the USP Reference
Standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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